(3s)-3-(3-(3,5-Dimethyl pyrazol-1-yl)phenyl)-4-((3s)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK-3008348 Hydrochloride is a small molecule antagonist of integrin αvβ6. It has shown significant potential in inhibiting the integrin αvβ6, which plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling. This compound is particularly noted for its potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF) by targeting the αvβ6 integrin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK-3008348 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary, but it generally involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Functionalization of the core structure to introduce specific substituents that enhance the compound’s affinity for integrin αvβ6.
- Purification and isolation of the final product using techniques such as crystallization and chromatography.
Industrial Production Methods
Industrial production of GSK-3008348 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of large-scale purification techniques, including high-performance liquid chromatography (HPLC) and recrystallization.
化学反応の分析
Types of Reactions
GSK-3008348 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include various derivatives of GSK-3008348 Hydrochloride with modified functional groups, which can be used for further research and development.
科学的研究の応用
GSK-3008348 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin αvβ6 interactions and signaling pathways.
Biology: Investigated for its role in cell adhesion, migration, and signaling processes.
Medicine: Explored as a potential therapeutic agent for treating idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.
Industry: Utilized in the development of new drugs targeting integrin αvβ6 and related pathways.
作用機序
GSK-3008348 Hydrochloride exerts its effects by binding to the integrin αvβ6 on the cell surface. This binding inhibits the interaction between integrin αvβ6 and its ligands, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and fibrosis. The compound specifically targets the αvβ6 integrin, reducing the activation of transforming growth factor-beta (TGFβ) and limiting collagen production, which is crucial in the progression of fibrotic diseases .
類似化合物との比較
Similar Compounds
Cilengitide: Another integrin antagonist targeting αvβ3 and αvβ5 integrins.
SB273005: An integrin antagonist with a broader spectrum, targeting multiple integrins.
Leukadherin-1: Targets integrin αLβ2 and is used in studies related to leukocyte adhesion.
Uniqueness
GSK-3008348 Hydrochloride is unique due to its high specificity and affinity for integrin αvβ6, making it a promising candidate for treating diseases where αvβ6 plays a critical role, such as idiopathic pulmonary fibrosis. Its inhaled delivery method also provides a targeted approach, potentially reducing systemic side effects compared to oral or intravenous administration .
特性
分子式 |
C29H37N5O2 |
---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25+/m0/s1 |
InChIキー |
ZMXBIIQMSGOIRZ-WIOPSUGQSA-N |
異性体SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
正規SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。